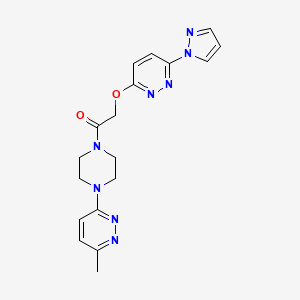
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide, also known as CCMA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CCMA is a small molecule that belongs to the class of N-aryl substituted acetamides. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The exact mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that are involved in the production of pro-inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a critical role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that are involved in the production of pro-inflammatory mediators. Additionally, this compound has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide is its wide range of biological activities. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, which makes it a promising candidate for the development of novel therapeutics. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the synthesis of this compound is a multistep process that requires specialized equipment and expertise, which can make it difficult to scale up for large-scale production.
未来方向
There are several future directions for the research on 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide. One potential direction is to investigate the mechanism of action of this compound in more detail. This could involve studying the effects of this compound on various signaling pathways that are involved in inflammation and cancer. Another potential direction is to optimize the synthesis method of this compound to improve its yield and scalability. Additionally, future studies could focus on the development of novel formulations of this compound that improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide involves a multistep process that starts with the reaction of 4-methoxybenzaldehyde with cyclopentylmethylamine to form N-(cyclopentylmethyl)-4-methoxybenzylamine. This intermediate is then reacted with chloroacetyl chloride to yield this compound. The overall yield of this synthesis process is around 50%.
科学研究应用
2-Chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties in animal models of inflammation and pain. This compound has also demonstrated anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit angiogenesis, which is a process that is critical for the growth and spread of cancer cells.
属性
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-14-8-6-13(7-9-14)17(15(18)10-16)11-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZQNKZMBFMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2987701.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2987703.png)
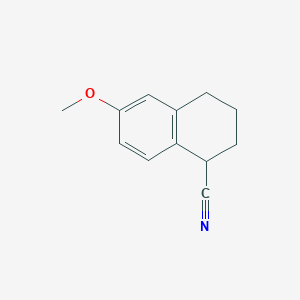
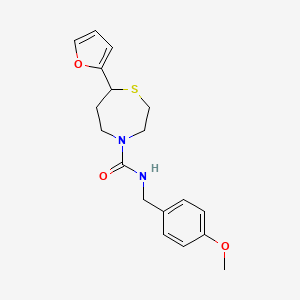
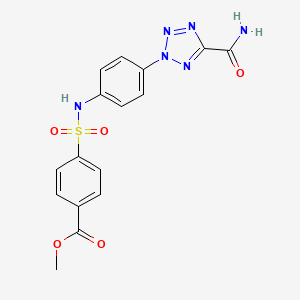
![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2987708.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2987710.png)

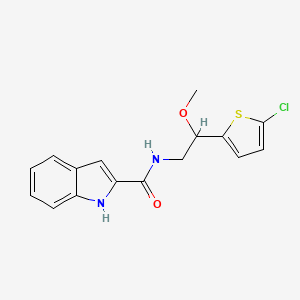
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2987717.png)
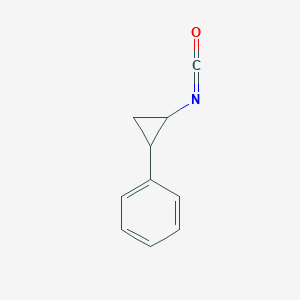
![3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987719.png)
